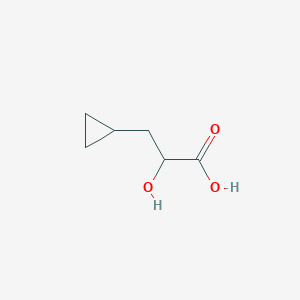

3-Cyclopropyl-2-hydroxypropanoic acid

Übersicht

Beschreibung

3-Cyclopropyl-2-hydroxypropanoic acid is an organic compound. It is a derivative of 3-Hydroxypropanoic acid (3-HP), which is a β-hydroxy acid that is soluble in water and many oxygenated organic solvents . 3-HP can be produced biochemically and used to make a variety of industrial chemicals, especially acrylic acid, its esters, and their polymers .

Wissenschaftliche Forschungsanwendungen

Bio-production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP), closely related to 3-Cyclopropyl-2-hydroxypropanoic acid, is a valuable platform chemical with significant demand in the global market. Produced from various renewable resources, it serves as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In polymerized form, 3-HP is used in bioplastic production. Microbes naturally possessing biosynthetic pathways for 3-HP production have been metabolically engineered in cell factories like Escherichia coli and Saccharomyces cerevisiae. Advancements in metabolic engineering and synthetic biology have led to more efficient bio-production of 3-HP, including introducing heterologous pathways, gene expression control, enzyme engineering, and optimizing fermentation conditions (Jers, Kalantari, Garg, & Mijakovic, 2019).

Catalytic Chemical Methods for 3-HP Production

Eco-sustainable processes leading to the production of 3-hydroxypropanoic acid, a potential building block for organic synthesis or high-performance polymers, have been explored. Despite many efforts following biological and chemical routes, no large-scale process is presently available. Recent advances in catalytic chemical methods highlight the potential of these approaches in 3-HP production (Pina, Falletta, & Rossi, 2011).

Genetic Engineering in Bacillus subtilis for 3-HP Production

Bacillus subtilis, a microbial platform, has been investigated for the bioconversion of glycerol into 3-HP. Recombinant B. subtilis strains overexpressing a heterologous pathway containing glycerol dehydratase and aldehyde dehydrogenase achieved a 3-HP titer of 10 g/L in standard batch cultivation. This research provides a foundation for the commercial production of 3-HP using B. subtilis (Kalantari, Chen, Ji, Stancik, Ravikumar, Franjević, Saulou-Bérion, Goelzer, & Mijakovic, 2017).

Chemical-Catalytic Production from Biomass-Derived Levulinic Acid

A chemical-catalytic approach to producing 3-hydroxypropanoic acid involves the oxidation of biomass-derived levulinic acid with hydrogen peroxide. This method offers an efficient and sustainable route to create a precursor to acrylic acid, providing an alternative to conventional chemical synthesis methods (Wu, Dutta, & Mascal, 2015).

Enantio-Differentiating Hydrogenation

Enantio-differentiating hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate using a tartaric acid-modified Raney nickel catalyst has been achieved, producing methyl 3-cyclopropyl-3-hydroxypropanoate with over 98% optical purity. This method highlights the potential of asymmetrically modified heterogeneous catalysts in producing enantiomerically pure compounds (Nakagawa, Sugimura, & Tai, 1997).

Enantioselective Synthesis

Enantioselective synthesis of chiral compounds, starting from enantiomerically enriched precursors and involving steps like sulfuryl chloride treatment and ruthenium-catalyzed sulfite oxidation, is significant in pharmaceutical and chemical industries. This approach is exemplified by the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid (Alonso, Santacana, Rafecas, & Riera, 2005).

Zwitterionic Compound Synthesis

The synthesis of zwitterionic compounds involves cyclization of specific acid derivatives with amines, leading to derivatives of 2-hydroxypropanoic acid. This method provides a novel approach for creating fused heterocyclic systems and zwitterionic derivatives, with potential applications in various chemical and pharmaceutical contexts (Zaleska, Bazanek, Socha, Karelus, Grochowski, & Serda, 2002).

Safety and Hazards

Zukünftige Richtungen

The future direction of research on 3-Cyclopropyl-2-hydroxypropanoic acid and similar compounds is likely to focus on improving the bioproduction of 3-Hydroxypropionic acid (3-HP) from renewable resources . This includes optimizing fermentation conditions, constructing gene circuits to alleviate feedback inhibition, and recruiting RNA polymerases to overexpress key enzymes .

Eigenschaften

IUPAC Name |

3-cyclopropyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABTPLPEKSFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

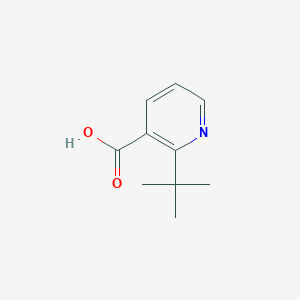

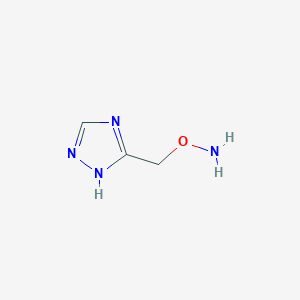

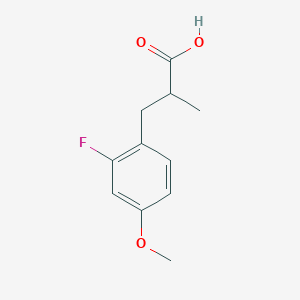

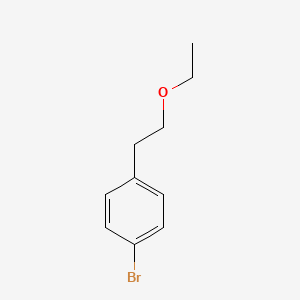

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

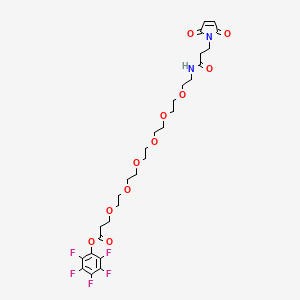

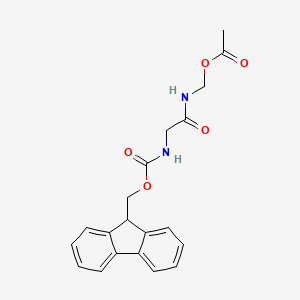

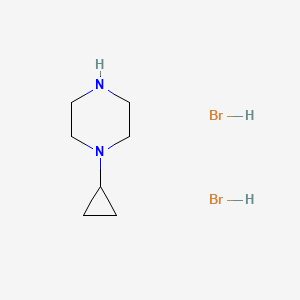

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)

![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)